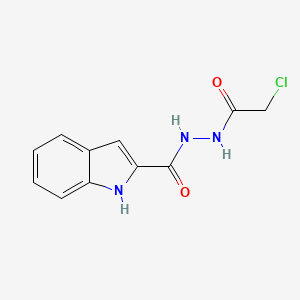

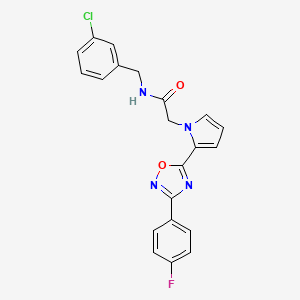

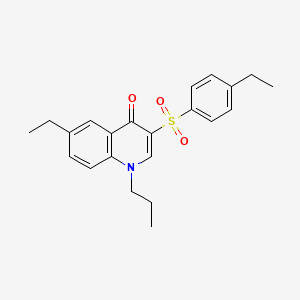

indole-2-carboxylic acid N'-chloroacetyl-hydrazide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Indole-2-carboxylic acid and its derivatives are more stable than usual indoles toward acid and oxidation conditions, while still reactive at the 3-position . It’s used as a reactant for total synthesis of various compounds and has been used in the preparation of spirooxoindolepyrrolidines via reduction of indole-2-carboxylic acid followed by oxidation, condensation, reduction, amidation, and Kharasch radical cyclization .

Synthesis Analysis

The synthesis of indole-2-carboxylic acid derivatives involves the reaction of indole 2-carboxylic acid with excess thionyl chloride in dry chloroform, resulting in indole-2-acyl chloride. The next step involves the reaction of the acid chloride derivative with aminoacetophenone/benzophenone in the presence of pyridine and triethylamine to produce the final products .Molecular Structure Analysis

The molecular structure of indole-2-carboxylic acid consists of a benzene ring fused to a pyrrole ring. The nitrogen lone electron pair participates in the aromatic ring . The molecular weight is 161.1574 .Chemical Reactions Analysis

The presence of the carboxamide moiety in indole derivatives causes hydrogen bonds with a variety of enzymes and proteins, which in many cases, inhibits their activity .Wissenschaftliche Forschungsanwendungen

Synthesis and Derivatives Formation

Synthesis of Hydrazone Derivatives : Indole-2-carboxylic acid hydrazide has been utilized in reactions with aromatic aldehydes in acidic mediums to yield hydrazone derivatives. These hydrazones can be further cyclized to indolo[2,3-d]pyridazine derivatives, serving as precursors for several indole derivatives, demonstrating the compound's versatility in synthetic organic chemistry (El‐Wareth & Sarhan, 2001).

Biologically Active Indolo Isoquinoline Derivatives : The reflux of indole-2-carboxylates with hydrazine hydrate forms substituted indole-2-carboxyhydrazides, which can be transformed into various biologically active derivatives, underscoring the role of indole-2-carboxylic acid derivatives in the development of novel therapeutic agents (Sharma, 2017).

Biological Activities and Therapeutic Potentials

Apoptosis Induction in Cancer Cells : A series of indole-2-carboxylic acid benzylidene-hydrazides has been discovered as potent apoptosis inducers. These compounds have shown significant activity in arresting cancer cells and inducing apoptosis, highlighting their therapeutic potential in cancer treatment (Zhang et al., 2004).

Antimicrobial Activity : Certain indole-2-carboxylic acid derivatives have exhibited significant antibacterial and moderate antifungal activities. These findings suggest the potential of these compounds to serve as leads for the development of new antimicrobial agents (Raju et al., 2015).

Chemical Properties and Mechanistic Insights

- Oxidation Chemistry : The oxidation chemistry of indole-2-carboxylic acid has been explored, providing insights into the mechanisms and products formed under different conditions. This research aids in understanding the compound's reactivity and potential environmental interactions (Goyal & Sangal, 2005).

Wirkmechanismus

Safety and Hazards

Indole-2-carboxylic acid is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity, acute dermal toxicity, can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs include the respiratory system .

Eigenschaften

IUPAC Name |

N'-(2-chloroacetyl)-1H-indole-2-carbohydrazide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10ClN3O2/c12-6-10(16)14-15-11(17)9-5-7-3-1-2-4-8(7)13-9/h1-5,13H,6H2,(H,14,16)(H,15,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQOBXNFXNFENLY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(N2)C(=O)NNC(=O)CCl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10ClN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.67 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[3-Methoxy-4-(tetrahydrofuran-2-ylmethoxy)benzyl]amine](/img/structure/B2577206.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-3-(pyrimidin-4-yloxy)pyrrolidine-1-carboxamide](/img/structure/B2577216.png)

![6-(cyclopentyloxy)-N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)nicotinamide](/img/structure/B2577217.png)

![(2Z)-2-[(4-carbamoylphenyl)imino]-N-(4-methoxyphenyl)-2H-chromene-3-carboxamide](/img/structure/B2577219.png)

![N-Benzyl-1-[3-[(4-fluorophenyl)methyl]-4-oxothieno[3,2-d]pyrimidin-2-yl]piperidine-4-carboxamide](/img/structure/B2577226.png)